Debilone
Description
Significance of Natural Products in Modern Drug Discovery and Chemical Biology
Natural products, the vast and diverse chemical compounds produced by living organisms, have historically been a cornerstone of medicine and continue to be a vital source for modern drug discovery. scirp.orgnih.govitmedicalteam.pl These secondary metabolites often possess complex and unique chemical structures, which have been evolutionarily refined to interact with biological targets. scielo.br This inherent bioactivity makes them excellent starting points for the development of new drugs. It is estimated that a significant percentage, around 40% to 50%, of all approved medicines are either natural products or their derivatives. scirp.orgscielo.br
The chemical diversity found in nature is immense and largely untapped, with less than 10% of the world's biodiversity having been explored for potential biological activity. nih.gov This provides a rich reservoir for identifying novel chemical scaffolds that are absent in synthetically produced compound libraries. scirp.org Natural products have yielded critical medicines across numerous therapeutic areas, including landmark drugs like penicillin and treatments for cancer and inflammation. itmedicalteam.pl Their proven track record and structural novelty ensure that natural products remain an indispensable tool in the quest for new therapeutic agents. mdpi.com
Overview of Sesquiterpenoids as a Class of Bioactive Natural Products
Sesquiterpenoids are a large and diverse class of natural products built from three isoprene (B109036) units, resulting in a 15-carbon (C15) skeleton. They are produced by a wide range of organisms, including plants, fungi, and marine life, and exhibit a remarkable variety of chemical structures and biological activities. mdpi.comnih.govfrontiersin.org These compounds play crucial roles in the chemical defense mechanisms of their host organisms, protecting them from pathogens and herbivores. mdpi.comacs.org
In the context of drug discovery, sesquiterpenoids are highly valued for their extensive pharmacological properties, which include antimicrobial, anti-inflammatory, cytotoxic, and enzyme-inhibitory activities. mdpi.comfrontiersin.orgacs.org Their structural complexity and specific stereochemistry often make them potent and selective inhibitors of biological targets. Well-known examples from this class have led to the development of important pharmaceuticals. The continuous discovery of new sesquiterpenoids with unique skeletons and promising bioactivities from sources like marine fungi and terrestrial plants underscores their importance as lead compounds for future drug development. nih.govacs.org
The Chemical Compound: Debilone
This compound, also known as Debilon, is a naturally occurring tricyclic sesquiterpenoid. mdpi.com It possesses an aristolane (B1234754) skeleton, a specific arrangement of the C15 framework. naturalproducts.netuoa.gr
Chemical Structure and Properties
The chemical identity of this compound is defined by its systematic IUPAC name, 3-hydroxy-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one, and its unique CAS number, 26808-51-5. echemi.com Its chemical formula is C15H22O2, corresponding to a molecular weight of 234.33 g/mol . guidechem.com The structure contains a ketone and a hydroxyl group as its main functional components.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 26808-51-5 | echemi.comguidechem.comchemicalbook.com |
| Molecular Formula | C15H22O2 | echemi.comguidechem.com |
| Molecular Weight | 234.33 g/mol | guidechem.com |
| IUPAC Name | 3-hydroxy-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one | |
| Appearance | Powder | guidechem.com |
| Melting Point | 135 °C | echemi.com |
| Topological Polar Surface Area | 37.3 Ų | echemi.comguidechem.com |
| Complexity | 421 | echemi.comguidechem.com |
Natural Sources and Isolation
This compound was first identified in terrestrial plants. It has been isolated from the roots and rhizomes of Nardostachys chinensis and from the plant Aristolochia debilis. mdpi.comchemicalbook.comnih.gov More recently, research has expanded its known habitats to the marine environment. In 2015, this compound was isolated for the first time from a marine organism, the red alga Laurencia complanata, collected from the coast of Madagascar. mdpi.comresearchgate.netmdpi.com This discovery was significant as it marked the first time the compound had been obtained from a marine plant. mdpi.com
Reported Biological Activity
Initial research into the bioactivity of this compound indicated it exhibits cytotoxicity against P-388 cells, a mouse leukemia cell line often used in cancer research. Further studies have explored its antimicrobial properties. The crude methanol (B129727) extract of Laurencia complanata, which contains this compound, showed antimicrobial activity against several bacteria, including Bacillus cereus and Staphylococcus aureus. mdpi.com A 2022 study specifically investigated this compound's potential against pathogenic bacterial strains, using computational docking studies and in vitro assays to confirm its ability to inhibit the growth of microorganisms like Vibrio cholera, Salmonella typhi, and Escherichia coli. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-8-5-9(16)6-10-12(17)7-11-13(14(11,2)3)15(8,10)4/h6,8,11-13,17H,5,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMYSFNKELLWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3C(C3(C)C)CC2O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Isolation of Debilone
Terrestrial Biogeographical Sources
Debilone was initially discovered and isolated from terrestrial plant species.
The initial isolation of this compound was reported from Aristolochia debilis Sieb. et Zucc. mdpi.comresearchgate.netnih.govuochb.cz This finding marked the first identification of this sesquiterpene.
Following its discovery in Aristolochia debilis, this compound was subsequently isolated from Nardostachys chinensis. mdpi.comresearchgate.netchemsrc.comchemicalbook.comnih.govresearchgate.net Studies on the chemical constituents of Nardostachys chinensis have identified this compound among the isolated compounds. researchgate.net
Based on available research in the provided search results, the isolation of this compound from Peperomia scandens has not been reported. Phytochemical investigations of Peperomia species, including Peperomia scandens, have led to the isolation of various other compound classes such as acylcyclohexane-1,3-diones, lignans, and other sesquiterpenes like 3-ishwarone, but not this compound. researchgate.netmdpi.comcabidigitallibrary.orgresearchgate.net
Isolation from Nardostachys chinensis
Marine Biogeographical Sources
More recently, this compound has been found to occur in marine organisms, expanding its known biogeographical distribution.
Within the phylum Rhodophyta (red algae), the isolation of this compound has been specifically reported from the species Laurencia complanata. mdpi.comresearchgate.netnih.govnih.govmdpi.comscispace.comresearchgate.netcmfri.org.inrsc.org While Rhodophyta are known to produce a wide array of secondary metabolites, Laurencia complanata is noted as the first marine plant source from which this compound was obtained. mdpi.comresearchgate.netnih.gov
The isolation of the sesquiterpene this compound from the red alga Laurencia complanata, collected from the coastal regions of Madagascar, represents the first instance of its isolation from a marine organism. mdpi.comresearchgate.netnih.gov The isolation process involved the extraction of dried samples of Laurencia complanata with methanol (B129727). mdpi.comresearchgate.netnih.gov The resulting methanol extract was then subjected to chromatographic separation techniques, including flash chromatography on silica (B1680970) gel. mdpi.comresearchgate.net Further purification steps, such as column chromatography using solvent mixtures of increasing polarity (e.g., CH₂Cl₂-EtOAc), were employed to isolate this compound. mdpi.comresearchgate.net The identification of this compound was confirmed by comparing its spectroscopic data, including EI- and ESI-MS, ¹H NMR, and ¹³C NMR, with previously reported data for the compound. mdpi.comresearchgate.net Various 2D NMR methods (COSY, HMBC, HSQC, and NOESY) were also utilized to fully assign the NMR signals and elucidate the relative stereochemistry, confirming the compound's identity as this compound. mdpi.comresearchgate.net
Isolation from Calloseris Species
The isolation of this compound from Calloseris sp., a red alga found along the eastern coastline of Madagascar, has been reported. nih.gov This isolation was noted alongside the identification of other compounds, including unusual A-ring contracted steroids such as (−)-2-ethoxycarbonyl-2β-hydroxy-A-nor-cholest-5-en-4-one and phorbasterone B. nih.gov The process involved the extraction of the algal material. nih.gov Following extraction, purification steps were undertaken to obtain the individual compounds, including this compound. nih.gov While detailed chromatographic steps specifically for this compound isolation from Calloseris sp. in all extracts are not extensively described in the provided information, the general approach involved extraction followed by chromatographic purification techniques. nih.gov For instance, purification of a diethyl ether fraction from Calloseris sp. by column chromatography was employed to isolate certain steroids. nih.gov
Methodologies for Extraction and Purification of this compound
The extraction and purification of this compound from its natural sources typically involve a combination of solvent extraction and chromatographic techniques. From the marine red alga Laurencia complanata, the process has been described starting with a methanol extraction of the crude material. nih.gov
Following the initial extraction, the crude extract undergoes separation and purification. In the case of Laurencia complanata, the crude extract was subjected to column chromatography. nih.gov Elution was performed using gradients of dichloromethane (B109758) (CH2Cl2) and ethyl acetate (B1210297) (EtOAc) with increasing polarity to separate the compounds. nih.gov Further purification of fractions containing this compound was achieved through additional column chromatography steps using mixtures of CH2Cl2-EtOAc. nih.gov These sequential chromatographic procedures, utilizing varying solvent polarities, are effective in isolating this compound from the complex mixture of compounds present in the raw extract.
While the specific details for every source may vary, the general methodology relies on the differential solubility of this compound in various solvents for extraction, followed by chromatographic methods that separate compounds based on their differing affinities for a stationary phase and a mobile phase.
Properties of this compound
| Property | Value |
| Molecular Formula | C15H22O2 |
| Molecular Weight | 234.33 |
| Melting Point | 135 °C |
Structural Classification and Biosynthetic Investigations of Debilone
Chemical Classification within Sesquiterpenoids
Debilone is classified as a sesquiterpenoid, a large and diverse class of terpenes built from three isoprene (B109036) units, resulting in a 15-carbon skeleton.
Aristolane (B1234754) Sesquiterpenoid Family
This compound belongs to the aristolane family of sesquiterpenoids. tandfonline.com This classification is based on its core carbon framework. Aristolane sesquiterpenoids are characterized by a specific bicyclic or tricyclic structure. hmdb.ca Compounds within this family, such as aristolochene (B1197444), are known for their presence in various plant species and fungi. nih.govnih.gov
Tricyclic Sesquiterpene Core Structure
The molecular structure of this compound features a tricyclic sesquiterpene core. tandfonline.com This complex arrangement of fused rings is a defining characteristic of many aristolane-type compounds. The specific connectivity and stereochemistry of these rings contribute to the unique properties of this compound.
Elucidation of this compound's Stereochemistry
The precise three-dimensional arrangement of atoms, or stereochemistry, of this compound has been determined through advanced spectroscopic techniques. Researchers have utilized various 2D NMR methods, including COSY, HMBC, HSQC, and NOESY, to establish the relative stereochemistry of the molecule. researchgate.net This detailed analysis allows for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals, providing a definitive understanding of its spatial configuration. researchgate.net The absolute configuration of related aristolane sesquiterpenoids has been confirmed through methods like ECD calculations. nih.gov
Putative Biosynthetic Pathways and Precursors of this compound
The biosynthesis of sesquiterpenoids, including those of the aristolane class, originates from simple precursor molecules. The fundamental building block for this compound is farnesyl pyrophosphate (FPP), which is formed through the mevalonate (B85504) pathway. nih.govlibretexts.org
The proposed biosynthetic pathway for the aristolane skeleton commences with the enzymatic cyclization of FPP. nih.govillinois.edu It is hypothesized that this process is initiated by an aristolochene synthase or a similar sesquiterpene cyclase. nih.gov Evidence from studies on aristolochene biosynthesis suggests that the cyclization of FPP proceeds through a germacrene A intermediate. nih.gov This intermediate then undergoes further intramolecular cyclization to form the characteristic tricyclic aristolane ring system.
Following the formation of the core aristolane skeleton, a series of oxidative modifications are believed to occur to yield this compound. These modifications, likely catalyzed by enzymes such as cytochrome P450 monooxygenases, would introduce the ketone and hydroxyl functional groups present in the final this compound molecule. While the specific enzymes involved in the biosynthesis of this compound within organisms like Nardostachys jatamansi have not been definitively identified, the general pathway from FPP through a germacrene-like intermediate and subsequent oxidation represents the current understanding of its formation. mdpi.com
Biological Activities and Mechanistic Research of Debilone Preclinical and in Vitro Focus
Antibacterial Activity Studies
Studies have been conducted to evaluate the efficacy of Debilone against a range of pathogenic bacteria. researchgate.neteurekaselect.com These investigations aim to understand its potential as an antimicrobial compound.
In Vitro Efficacy Against Pathogenic Bacterial Strains
In vitro studies have assessed the ability of this compound to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative species. researchgate.neteurekaselect.com
This compound has demonstrated antibacterial activity against Gram-positive bacteria. Specifically, studies have shown its efficacy against Staphylococcus aureus and Bacillus species, including Bacillus subtilis and Bacillus cereus. researchgate.neteurekaselect.com
Research indicates that this compound also exhibits antibacterial activity against Gram-negative bacterial strains. Its efficacy has been tested and confirmed against Escherichia coli and Pseudomonas aeruginosa, as well as other Gram-negative pathogens like Vibrio cholera and Salmonella typhi. researchgate.neteurekaselect.com
Detailed research findings on the in vitro efficacy of this compound against specific bacterial strains are presented in the table below, based on available data. researchgate.neteurekaselect.com
In Vitro Antibacterial Activity of this compound
| Bacterial Species | Gram Stain | Activity Observed |
| Staphylococcus aureus | Positive | Yes |
| Bacillus cereus | Positive | Yes |
| Bacillus subtilis | Positive | Yes |
| Escherichia coli | Negative | Yes |
| Pseudomonas aeruginosa | Negative | Yes |
| Vibrio cholera | Negative | Yes |
| Salmonella typhi | Negative | Yes |
| Enterococcus faecalis | Positive | Yes |
Gram-Positive Bacterial Susceptibility (e.g., Staphylococcus aureus, Bacillus cereus)
Proposed Molecular Mechanisms of Antibacterial Action
Investigations into how this compound exerts its antibacterial effects have included computational and experimental approaches to understand its molecular interactions within bacterial cells. researchgate.neteurekaselect.com
Molecular docking studies have been performed to explore the potential binding interactions between this compound and bacterial proteins. researchgate.neteurekaselect.com These analyses suggest that this compound possesses a chemical affinity for certain bacterial proteins. researchgate.neteurekaselect.com Specifically, molecular docking has been conducted against proteins of Escherichia coli and Staphylococcus species to investigate probable binding conformations. researchgate.net The results indicate a high affinity of this compound for these bacterial proteins, which correlates with the observed antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net One study suggested that a derivative of this compound may potentially target Escherichia coli and Staphylococcus DNA gyrase. researchgate.net
Based on the antibacterial assays and molecular docking studies, it is proposed that this compound inhibits the growth of microorganisms. researchgate.neteurekaselect.com The observed chemical affinity for bacterial proteins, particularly those involved in essential cellular processes like DNA gyrase, suggests that this compound may interfere with crucial microbial growth pathways. researchgate.net This interference with bacterial proteins is believed to contribute to its ability to inhibit bacterial proliferation. researchgate.neteurekaselect.com
Molecular Docking Analysis with Bacterial Proteins
Aldose Reductase (ALR2) Inhibitory Research
Aldose reductase (ALR2), also known as AKR1B1, is a cytosolic NADPH-dependent enzyme that catalyzes the reduction of various aldehydes, including the conversion of glucose to sorbitol in the polyol pathway. wikipedia.orgmdpi.com This pathway is implicated in the development of diabetic complications. researchgate.netnih.gov Research has explored this compound's potential to inhibit ALR2 activity. unipi.it
In Vitro Enzyme Inhibition Kinetics and Potency
Role in Polyol Pathway Modulation and Associated Biochemical Pathways
ALR2 is the initial and rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol. wikipedia.orgd-nb.info Under hyperglycemic conditions, increased ALR2 activity leads to the accumulation of sorbitol, which is then converted to fructose (B13574) by sorbitol dehydrogenase. wikipedia.orgd-nb.info This increased flux through the polyol pathway is linked to various biochemical imbalances. unipi.itd-nb.info By inhibiting ALR2, compounds like this compound can potentially modulate the activity of this pathway, thereby reducing the accumulation of sorbitol. researchgate.netunipi.it Modulation of the polyol pathway can influence downstream biochemical events associated with diabetic complications. researchgate.netunipi.it
Mechanistic Implications for Cellular Osmotic and Oxidative Stress
Activation of the polyol pathway, particularly under hyperglycemic conditions, contributes to cellular osmotic stress due to the intracellular accumulation of sorbitol, which is not easily membrane-permeable. unipi.itd-nb.info Furthermore, the polyol pathway's operation consumes NADPH, a critical cofactor for enzymes involved in maintaining the cellular redox balance, such as glutathione (B108866) reductase. unipi.itd-nb.info This depletion of NADPH can impair the cell's ability to counteract oxidative stress, leading to an accumulation of reactive oxygen species (ROS). unipi.itd-nb.info ALR2 also plays a role in detoxifying reactive aldehydes produced during oxidative stress. mdpi.comunipi.it Inhibition of ALR2 by compounds like this compound may have mechanistic implications for mitigating both osmotic stress, by reducing sorbitol accumulation, and oxidative stress, by potentially preserving NADPH levels, although the latter can be complex given ALR2's dual role in aldehyde detoxification. mdpi.comunipi.itd-nb.info
Cytotoxic Activity Research (Excluding Clinical Human Trial Data)
This compound has also been investigated for its cytotoxic properties in in vitro models.
In Vitro Cytotoxic Potential (e.g., against P-388 cells)
This compound has demonstrated cytotoxic activity against P-388 cells. naver.com P-388 is a murine lymphoid neoplasm cell line commonly used in cancer research for screening the cytotoxic potential of compounds. cytion.comcytion.com Studies have reported this compound's ability to exert cytotoxic effects on this cell line. researchgate.netnaver.comuoa.grresearchgate.net While specific quantitative data like IC50 values from the provided search results were limited to stating its activity against P-388 cells, this indicates its potential as an antiproliferative agent in this in vitro model. naver.com
Here is a summary of the reported in vitro cytotoxic activity against P-388 cells:
| Compound | Cell Line | Observed Activity |
| This compound | P-388 | Cytotoxic Activity |
General Mechanistic Insights into Sesquiterpene Cytotoxicity (e.g., interaction with specific cellular targets)
This compound is a sesquiterpene. Sesquiterpene lactones, a class of sesquiterpenes, are known for their diverse biological activities, including cytotoxicity against cancer cells. nih.gov A common mechanism of action for many cytotoxic sesquiterpene lactones involves the presence of an α-methylene-γ-lactone moiety, which can act as an alkylating agent through Michael-type addition reactions with nucleophilic groups in biomolecules. nih.govmdpi.comcsic.es This interaction can lead to the inhibition of enzymes and other key proteins involved in cell survival and proliferation. nih.gov
Cytotoxic sesquiterpenes can induce apoptosis through various mechanisms, including the activation of caspase-dependent pathways. mdpi.comcsic.es Some sesquiterpene lactones have been shown to affect mitochondrial membrane potential, downregulate anti-apoptotic proteins, activate mitogen-activated protein kinase (MAPK) pathways, and generate reactive oxygen species (ROS). mdpi.comnih.gov They can also interfere with cell cycle progression, such as causing accumulation of cells in the G2/M phase, and disrupt mitotic spindle function. acs.org While the specific detailed mechanism of this compound's cytotoxicity was not explicitly detailed in the provided results, its classification as a sesquiterpene suggests that its cytotoxic effects may involve some of these general mechanisms observed for other compounds in this class, such as interaction with cellular targets and induction of apoptosis. nih.govmdpi.comcsic.es
Broader Context of Sesquiterpenoid Bioactivities (Inferring Potential Areas for this compound Research)
Sesquiterpenoids, as a diverse class of natural products, are known to exhibit a wide spectrum of biological activities. tandfonline.comresearchgate.net Their varied structural scaffolds contribute to their potential interactions with numerous biological targets. Research into the bioactivities of other sesquiterpenoids can inform and guide future investigations into the potential therapeutic applications and mechanisms of action of this compound.
Antiviral and Anti-HIV Considerations
Numerous sesquiterpenoids have demonstrated antiviral activity against a range of viruses in preclinical studies. mdpi.comresearchgate.netnih.govbrieflands.comnih.gov This includes compounds showing effects against viruses such as herpes simplex virus (HSV-1) and vesicular stomatitis virus. brieflands.comnih.gov The mechanisms underlying the antiviral effects of sesquiterpenoids can vary, potentially involving the inhibition of viral replication or interference with viral protein synthesis. nih.gov
Furthermore, certain sesquiterpenoids have been identified with anti-HIV activity. tandfonline.comresearchgate.netajol.infonih.govmdpi.com Studies have explored the effects of different types of sesquiterpenoids, including eudesmane-type and bisabolane-type compounds, on HIV replication and key viral enzymes like reverse transcriptase. tandfonline.comnih.govmdpi.com The reported anti-HIV activities of other sesquiterpenoids suggest that investigating this compound for potential effects against HIV and other viruses could be a promising avenue for research.
Immunomodulatory and Anti-inflammatory Aspects
Sesquiterpenoids are also recognized for their immunomodulatory and anti-inflammatory properties. tandfonline.comresearchgate.netmdpi.commdpi.comnih.govmdpi.comnih.govresearchgate.netscienceopen.comjocms.orgresearchgate.nettandfonline.com Many sesquiterpene lactones, in particular, have been studied for their ability to modulate immune responses and reduce inflammation in various cellular and animal models. mdpi.comnih.govmdpi.comtandfonline.com
Research has shown that sesquiterpenoids can influence the production of pro-inflammatory cytokines, inhibit key enzymes involved in inflammatory pathways such as cyclooxygenase-2 (COX-2), and affect the activity of transcription factors like NF-κB. nih.govresearchgate.netjocms.orgresearchgate.nettandfonline.com Given the significant role of inflammation in numerous diseases, the established anti-inflammatory and immunomodulatory activities within the sesquiterpenoid class suggest that this compound could also possess such properties, warranting further investigation.
Antifungal Activities
Consistent with the initial findings for this compound in crude extracts, sesquiterpenoids are widely reported to possess antifungal activities. researchgate.netresearchgate.netjmb.or.krresearchgate.netmdpi.commdpi.comnih.gov Studies have demonstrated the effectiveness of various sesquiterpenoids against a range of fungal pathogens, including those causing plant diseases and human infections. jmb.or.krmdpi.commdpi.comnih.gov
The antifungal mechanisms of sesquiterpenoids are not fully elucidated but may involve the disruption of fungal cell membranes or interference with essential cellular processes. nih.gov The presence of an alpha-methylene-gamma-lactone moiety in some sesquiterpene lactones has been correlated with inhibitory activity. nih.govnih.gov The documented antifungal potential across the sesquiterpenoid class reinforces the observed activity of extracts containing this compound and highlights the importance of further isolating and evaluating this compound's specific antifungal effects and mechanisms.
Advanced Methodologies in Debilone Research
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling play a crucial role in modern natural product research, allowing for the investigation of molecular properties, interactions with biological targets, and prediction of potential activities in silico. These methods provide valuable insights that can guide experimental studies and accelerate the discovery process.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are a widely used computational technique to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein. This method helps to understand the potential interactions between a compound like Debilone and its putative biological targets at the atomic level. By evaluating different binding poses and calculating scoring functions, docking simulations can estimate the strength of the interaction and identify key residues involved in binding.
In the context of this compound research, molecular docking has been employed to analyze its potential interactions with bacterial proteins. Studies have utilized computational methods, including molecular docking, to explore the affinity of this compound for these protein targets. The results from such docking studies can suggest that this compound possesses a chemical affinity for specific bacterial proteins, potentially indicating a mechanism of action through the inhibition of essential bacterial processes. These in silico findings can then be corroborated by in vitro biological assays.
Molecular Dynamics Simulations for Complex Stability and Conformational Analysis
Molecular dynamics (MD) simulations extend the insights gained from molecular docking by providing a dynamic view of the ligand-target complex over time. While docking provides a static snapshot of a potential binding pose, MD simulations account for the flexibility of both the ligand and the target, simulating their movements and interactions in a simulated physiological environment, often including solvent molecules. This allows researchers to assess the stability of the predicted binding complex, analyze conformational changes upon ligand binding, and gain a deeper understanding of the binding kinetics and thermodynamics.
Although specific detailed results of molecular dynamics simulations for this compound were not prominently featured in the reviewed literature, this technique is invaluable for validating docking poses and understanding the dynamic behavior of this compound once bound to a target protein. By simulating the complex over microseconds or even milliseconds, MD can reveal whether the docked pose remains stable, how the protein's conformation changes, and the nature of the interactions maintaining the complex. This information is critical for understanding the mechanism of action and for further compound optimization.
In Silico Prediction of Biological Activity and Target Engagement
In silico prediction of biological activity involves using computational models and algorithms to forecast the potential biological effects of a compound based on its chemical structure and properties. These methods can predict a wide range of activities, including potential therapeutic uses, toxicity, and interactions with various biological targets. By analyzing large datasets of known active compounds and their targets, predictive models can identify structural features of this compound that are associated with particular biological activities or predict its engagement with specific protein families or pathways.
Studies on this compound have utilized in silico prediction methods to assess its potential biological activities. These predictions, often performed alongside molecular docking and in vitro testing, contribute to a more comprehensive understanding of this compound's potential effects. In silico prediction can help prioritize experimental investigations by suggesting which biological targets or pathways are most likely to be modulated by this compound, thereby saving time and resources in the research process.
In Vitro Biological Assay Development
In vitro biological assays are experimental procedures conducted outside of a living organism, typically using cells, tissues, or isolated proteins, to measure the biological activity of a substance. These assays are essential for confirming the predictions made by computational methods and for quantitatively assessing the potency and efficacy of compounds like this compound.
High-Throughput Screening Platforms for Activity Profiling
High-throughput screening (HTS) is an automated approach that allows for the rapid screening of large libraries of chemical compounds against a specific biological target or pathway. HTS platforms utilize robotics, liquid handling devices, and sensitive detectors to perform millions of tests quickly and efficiently. This methodology is particularly useful in the early stages of drug discovery to identify "hits" – compounds that show a desired activity.
While specific HTS data for this compound was not detailed in the provided search results, HTS platforms could be employed to profile the activity of this compound against a wide range of biological targets, such as enzyme panels, receptor libraries, or cell-based models of various diseases. This would help to comprehensively understand the biological space that this compound interacts with and identify potential therapeutic applications or off-target effects. The miniaturization and automation inherent in HTS enable the testing of this compound in various assay formats, including biochemical assays, cell-based assays, and phenotypic screens.
Cell-Based Reporter Assays for Mechanistic Elucidation
Cell-based reporter assays are a type of in vitro assay that uses genetically engineered cells containing a reporter gene under the control of a specific promoter or response element. When a compound interacts with a biological target or pathway in the cell, it triggers a change in the expression of the reporter gene, which can be easily measured (e.g., luminescence from luciferase or fluorescence from a fluorescent protein). These assays are valuable for studying the mechanism of action of a compound in a cellular context, providing insights into signal transduction pathways and target engagement.
Chemical Proteomics and Target Identification Strategies
Chemical proteomics represents a powerful approach to globally profile protein-small molecule interactions within a biological system. rsc.orgmdpi.com This field integrates synthetic chemistry with advanced mass spectrometry-based protein analysis to identify the cellular targets of bioactive molecules, including natural products such as this compound. rsc.orgmdpi.comnih.gov Understanding these interactions is essential for deciphering the downstream biological effects and potential therapeutic applications of natural compounds. nih.govnih.gov Target identification strategies for natural products are broadly categorized into chemical probe-based and label-free approaches. nih.govfrontiersin.org
Integration with Functional Genomics for Target Validation
Target identification studies, whether using affinity-based or label-free approaches, often generate a list of potential protein targets. Validating these candidates and understanding their functional relevance to the observed biological activity of the natural product requires orthogonal approaches, including functional genomics. mdpi.comahajournals.orgresearchgate.net Functional genomics techniques, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing, can be used to selectively reduce or eliminate the expression of a putative target protein. mdpi.comresearchgate.net By observing the effect of modulating the expression of a candidate target on the biological activity of this compound (e.g., a specific cellular response or phenotypic outcome), researchers can gain confidence in the authenticity and functional significance of the identified interaction. mdpi.comresearchgate.net
The integration of chemical proteomics with functional genomics provides a powerful pipeline for moving from target identification to functional validation, offering a more comprehensive understanding of how this compound exerts its biological effects at the molecular level.
Potential Targets for this compound (Identified in Wenxin Keli Systems Pharmacology Study)
Based on the systems pharmacology study of Wenxin Keli, which contains this compound, the following table lists some of the potential targets identified for the mixture that this compound may influence: mdpi.comnih.govresearchgate.net
| Target Category | Examples of Potential Targets (from WK study) |
| Kinases | CaMKII mdpi.comnih.govresearchgate.net |
| Ion Channels | CNCA1C (Calcium Channel, Voltage-Dependent, L-Type, Alpha 1C Subunit) mdpi.comnih.govresearchgate.net |
| Other Proteins Involved in Pathways | Proteins in the CaMKII/CNCA1C/Ca2+ pathway and other arrhythmia-related pathways. mdpi.comnih.govresearchgate.net |
Note: These targets were identified in the context of a multi-compound traditional Chinese medicine formula (Wenxin Keli) and represent potential proteins influenced by the mixture, including this compound. Further dedicated studies on isolated this compound are needed to confirm its specific direct targets.
Synthetic Approaches and Analog Design for Debilone
Historical and Contemporary Total Synthesis Efforts of the Debilone Core Scaffold.kyushu-u.ac.jpnih.gov
The total synthesis of this compound, a compound also referred to as Debilon, presents a significant challenge to synthetic chemists due to its complex tricyclic core. kyushu-u.ac.jpchemicalbook.com This core is characterized by a fused ring system that demands careful strategic planning for its construction.
Strategic Considerations for Constructing Complex Tricyclic Systems
The synthesis of the this compound scaffold necessitates the development of methodologies to control the stereochemistry of multiple chiral centers. The tricyclic framework, an aristolane (B1234754) sesquiterpenoid, requires precise orchestration of bond-forming reactions to achieve the desired architecture. naturalproducts.net Early efforts in this area focused on stepwise construction of the rings, often involving classical cycloaddition and annulation strategies. More contemporary approaches have explored the use of transition metal-catalyzed reactions to forge key carbon-carbon bonds with high efficiency and selectivity. A notable example includes the use of zinc triflate-mediated alkylation of tryptamine (B22526) derivatives to access the hexahydropyrrolo[2,3-b]indoline skeleton, a key structural motif. nih.gov
Biomimetic Syntheses Inspired by Natural Biogenesis.kyushu-u.ac.jpnewswise.com
The natural origin of this compound from organisms such as Nardostachys chinensis and the marine plant Laurencia complanata has inspired biomimetic synthetic strategies. chemicalbook.comchemicalbook.comresearchgate.netresearchgate.net These approaches aim to mimic the proposed biosynthetic pathways of the molecule in the laboratory. newswise.com One such biomimetic approach involves the dye-sensitized photooxidation of aristoladienes. kyushu-u.ac.jp This reaction is thought to parallel a key step in the natural formation of related nardosane-type compounds. kyushu-u.ac.jp The m-chloroperbenzoic acid oxidation of aristoladienes has also been investigated as a potential biomimetic route, yielding this compound among other products. kyushu-u.ac.jp These biomimetic endeavors not only provide a pathway to the total synthesis of this compound but also offer insights into its natural formation. newswise.com
Rational Design and Chemical Synthesis of this compound Analogues and Derivatives.uoa.gr
The development of this compound analogues is driven by the desire to explore and modulate its biological activity. mdpi.com By systematically modifying the this compound scaffold, researchers can investigate the structural features crucial for its biological effects.
Structure-Activity Relationship (SAR) Studies for Modulating Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological function. mdpi.comresearchgate.net These studies involve the synthesis of a series of analogues where specific parts of the molecule are altered, and the resulting changes in biological activity are measured. For instance, the modification of functional groups, such as the hydroxyl and ketone moieties, can provide valuable information about their role in target binding. The investigation of various substituted 4-anilinoquinazolines has shown that a narrow SAR exists for the bicyclic ring system, with quinazolines and quinolines generally being preferred. nih.gov Furthermore, small lipophilic substituents at the C-4' position of the aniline (B41778) ring were found to be favorable. nih.gov Such studies are crucial for the rational design of more potent and selective this compound-based compounds.
Future Directions and Emerging Research Perspectives for Debilone
Exploration of Novel Biological Targets and Therapeutic Pathways
Future research on Debilone is poised to delve deeper into identifying specific molecular targets and elucidating the therapeutic pathways through which it may exert biological effects. Current findings provide initial clues that warrant further investigation. This compound has been identified as a component of a phytocomplex derived from Nardostachys chinensis that has been suggested for its potential in alleviating, preventing, or treating diabetic complications . This suggestion is linked to the potential of components within this complex, including this compound, to act as inhibitors of Aldose Reductase (ALR2) . ALR2 is an enzyme implicated in the development of long-term diabetic complications and inflammatory conditions, making it a significant target in related research .
Beyond metabolic targets, studies have indicated antibacterial activity for this compound isolated from the marine red alga Laurencia complanata fishersci.seguidetopharmacology.org. In vitro evaluations demonstrated encouraging results against foodborne pathogens, showing inhibition zones in growth assays fishersci.seguidetopharmacology.org. Molecular docking studies have further supported these observations by suggesting that this compound possesses a chemical affinity for bacterial proteins, indicating a potential mechanism for its antibacterial effects researchgate.net. Additionally, this compound was identified as a potential active component in a traditional Chinese medicine formulation studied for arrhythmia treatment using a systems pharmacology approach fishersci.co.uk. This suggests a possible involvement in pathways related to cardiac function, such as those regulating calcium balance (e.g., CaMKII/CNCA1C/Ca2+ pathway) fishersci.co.uk. These diverse preliminary findings highlight the potential for this compound to interact with a range of biological targets, necessitating further dedicated research to confirm and characterize these interactions and the resulting therapeutic pathways.
Integration of Multi-Omics Technologies (e.g., Metabolomics, Transcriptomics)
The application of multi-omics technologies, such as metabolomics and transcriptomics, represents a critical future direction for understanding the comprehensive biological impact of this compound. While direct multi-omics studies specifically on this compound are not extensively reported, the successful application of these technologies in related natural product research provides a strong rationale for their integration into future this compound investigations. A systems pharmacology study that identified this compound as a potential active component in a traditional medicine utilized ultra-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry (UPLC/Q-TOF-MS) to identify compounds and then predicted related targets and pathways through network analysis fishersci.co.uk. This approach exemplifies the power of integrating advanced analytical techniques (like metabolomics) with bioinformatics to gain insights into the potential mechanisms of action of natural products fishersci.co.uk.
Given that this compound is a sesquiterpenoid and classified under prenol lipids , lipidomics, a branch of metabolomics focused on lipids, could be particularly valuable. Advanced techniques are being applied in lipidomics to study the structural and analytical aspects of unsaturated lipids, which are broadly related to this compound's chemical class mpg.de. Future research could employ metabolomics to profile the metabolic changes in biological systems upon exposure to this compound, providing insights into affected biochemical pathways. Transcriptomics could complement these studies by revealing changes in gene expression patterns, offering a broader understanding of the cellular responses to this compound at the molecular level. Integrating these omics data sets through systems biology approaches can help construct comprehensive networks of this compound's interactions and effects, moving beyond the study of single targets or pathways.
Development of Advanced In Vitro Models for Enhanced Mechanistic Studies
The development and application of advanced in vitro models are crucial for conducting detailed mechanistic studies on this compound. Current research has utilized basic in vitro models, such as agar (B569324) diffusion and broth dilution assays for evaluating antibacterial activity fishersci.seguidetopharmacology.org, and in vitro enzyme inhibition assays for exploring targets like ALR2 . Computational methods, such as molecular docking, have also been employed to predict interactions with biological targets like bacterial proteins researchgate.net.
Future research should leverage more complex and physiologically relevant in vitro models to gain deeper mechanistic insights. This could include using 3D cell culture models that better mimic tissue architecture and cellular interactions compared to traditional 2D monolayers. Organ-on-a-chip technology offers the potential to study the effects of this compound in a dynamic environment that simulates organ-level functions. Furthermore, induced pluripotent stem cell (iPSC)-derived cell models relevant to potential therapeutic areas (e.g., pancreatic cells for diabetes research, cardiac cells for arrhythmia research) could provide valuable platforms for studying this compound's effects in human-relevant cellular contexts. Integrating these advanced in vitro models with high-content imaging and other analytical techniques will enable a more thorough understanding of this compound's cellular uptake, metabolism, localization, and molecular interactions, facilitating a more comprehensive elucidation of its mechanisms of action.
Collaborative and Interdisciplinary Research in Natural Product Drug Discovery
The future of this compound research, particularly in the context of drug discovery, heavily relies on fostering collaborative and interdisciplinary efforts. The isolation of this compound from diverse biological sources across different geographical locations researchgate.netfishersci.co.uk inherently highlights the need for collaboration between botanists, marine biologists, and natural product chemists for sourcing and initial characterization. Moving forward, successful research will require integrating expertise from various disciplines, including pharmacology, molecular biology, bioinformatics, and medicinal chemistry.
Q & A
Q. How is Debilone isolated and structurally characterized from marine organisms?
this compound is isolated via sequential solvent extraction and column chromatography. For example, in Laurencia complanata, the crude extract is fractionated using CH₂Cl₂-EtOAc gradients, followed by purification via repeated column chromatography. Structural elucidation relies on combined spectroscopic techniques:
- EI-/ESI-MS confirms molecular mass (234) and formula (C₁₅H₂₂O₂) .
- ¹H/¹³C NMR identifies functional groups (e.g., carbonyl at δ = 200.2 ppm, oxygenated carbons) and assigns 22 protons across methyl, methylene, and methine groups .
- 2D NMR (COSY, HMBC, HSQC, NOESY) resolves the tricyclic sesquiterpene framework and relative stereochemistry .
Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar sesquiterpenes?
Key methods include:
- Comparative NMR analysis : Cross-referencing chemical shifts (e.g., quaternary carbons at δ = 19.2–170.5 ppm) with literature data from Aristolochia debilis and Nardostachys chinensis .
- High-resolution MS to verify molecular formula and rule out isomers.
- NOESY correlations to confirm spatial arrangements in the tricyclic core, avoiding misassignment of stereoisomers .
Q. How can researchers validate the purity of this compound post-isolation?
Use analytical HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210–240 nm. Purity is confirmed by a single peak, supplemented by TLC (Rf consistency across solvent systems) and DEPT-135 NMR to detect impurities via anomalous signal intensities .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound’s reported bioactivity across studies?
- Dose-response assays : Standardize concentrations (e.g., 1–100 µM) to control for threshold effects .
- Cell-line specificity tests : Compare activity in cancer vs. non-cancer models to identify target selectivity.
- Meta-analysis : Cross-validate bioactivity data using repositories like ChEMBL or PubChem, adjusting for variations in assay conditions (e.g., incubation time, solvent carriers) .
Q. How can the biosynthetic pathway of this compound in marine vs. terrestrial plants be investigated?
- Isotopic labeling : Feed ¹³C-acetate or ¹³C-mevalonate to Laurencia cultures, then track incorporation into this compound via NMR or LC-MS .
- Genome mining : Identify sesquiterpene synthase genes in Laurencia transcriptomes and compare homology with Aristolochia enzymes .
- Enzyme inhibition studies : Use fosmidomycin (MEP pathway inhibitor) or lovastatin (mevalonate pathway inhibitor) to pinpoint precursor origins .
Q. What methodologies resolve challenges in synthesizing this compound’s tricyclic framework?
- Retrosynthetic analysis : Prioritize constructing the bicyclo[5.3.0]decane core via intramolecular Diels-Alder reactions or Wagner-Meerwein rearrangements.
- Stereocontrol : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to set C-9 and C-10 configurations .
- Computational modeling : Use DFT calculations to predict transition-state energies for cyclization steps .
Q. How should researchers design studies to explore this compound’s ecological role in marine ecosystems?
- Field surveys : Correlate this compound abundance in Laurencia with predation rates by herbivores (e.g., sea urchins).
- Bioassay-guided fractionation : Test this compound-enriched fractions for antifouling or allelopathic activity against sympatric algae .
- Stable isotope probing : Assess this compound’s role in carbon cycling using ¹³C-labeled metabolites in mesocosm experiments .
Methodological Best Practices
How to ensure research questions on this compound meet feasibility criteria?
Align objectives with resource availability :
- Validate NMR access (≥500 MHz) for structural work .
- For biosynthesis studies, ensure partnerships with marine culturing facilities.
- Use Web of Science or SciFinder to audit prior literature and avoid redundancy .
Q. What statistical tools are appropriate for analyzing this compound’s bioactivity data?
- ANOVA/Tukey’s HSD : Compare mean bioactivity across concentration groups.
- PCA : Reduce dimensionality in metabolomic datasets linking this compound to other metabolites.
- Cox regression : Model dose-dependent cytotoxicity in longitudinal studies .
How to formulate a hypothesis-driven research question on this compound’s mechanism of action?
Apply the FLOAT framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
